4-Ethyl-2-methyl-1-(propan-2-yl)benzene
Description
4-Ethyl-2-methyl-1-(propan-2-yl)benzene is a tri-substituted aromatic hydrocarbon featuring an ethyl group at the 4-position, a methyl group at the 2-position, and an isopropyl group (propan-2-yl) at the 1-position of the benzene ring. Its molecular formula is C₁₃H₂₀, with a molecular weight of 176.30 g/mol. This compound belongs to the alkylbenzene family, characterized by their stability, hydrophobic nature, and applications in organic synthesis and industrial solvents. Structural analysis of such compounds often employs crystallographic software like SHELX for precise determination of bond lengths, angles, and stereochemistry .
Properties
CAS No. |
71745-53-4 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
4-ethyl-2-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-6-7-12(9(2)3)10(4)8-11/h6-9H,5H2,1-4H3 |
InChI Key |
VBCQDMIBFLXMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methyl-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the alkylation of benzene followed by further functional group modifications to introduce the ethyl, methyl, and isopropyl groups. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methyl-1-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens, nitro groups, or alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium (Pd) or platinum (Pt) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, or alkylbenzene derivatives
Scientific Research Applications
4-Ethyl-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methyl-1-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, where electrophiles replace hydrogen atoms on the ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkylbenzenes with varying substituent patterns exhibit distinct physicochemical properties and applications. Below is a comparative analysis of 4-Ethyl-2-methyl-1-(propan-2-yl)benzene and structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Steric Effects : The tri-substituted structure of this compound introduces significant steric hindrance, reducing reactivity in electrophilic substitution compared to di-substituted analogs like 1,4-bis(propan-2-yl)benzene .
Boiling Point and Solubility : Bulky substituents (e.g., isopropyl) increase molecular weight and boiling point but decrease water solubility. For instance, 1,4-bis(propan-2-yl)benzene (C₁₂H₁₈) has a boiling point of ~237°C, whereas the target compound’s boiling point is estimated to be higher (>250°C) due to additional substituents.
Industrial Relevance : Symmetrical alkylbenzenes (e.g., mesitylene) are preferred in high-temperature applications, while asymmetrical derivatives like this compound serve as intermediates in specialty chemical synthesis.
Environmental and Health Considerations:
Hydrotreated petroleum distillates containing alkylbenzenes, such as 1,4-bis(propan-2-yl)benzene, are evaluated for environmental persistence and toxicity.
Biological Activity
4-Ethyl-2-methyl-1-(propan-2-yl)benzene, also known as p-cymene, is a monoterpene compound that has garnered attention for its diverse biological activities. This article explores its antibacterial properties, toxicity profiles, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its aromatic ring with ethyl and isopropyl substituents. Its chemical formula is C₁₁H₁₄, and it is classified as an aromatic hydrocarbon. The compound's unique structure contributes to its biological activity, particularly in antimicrobial applications.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of this compound against various bacterial strains. The following table summarizes the antibacterial activity observed in different studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 3.9 μg/mL | 10.5 |
| Achromobacter xylosoxidans | 7.8 μg/mL | 9 |
| Escherichia coli | Not active | - |
| Bacillus subtilis | 6 μg/mL | 8 |
The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing no activity against Escherichia coli at lower concentrations . This selective antibacterial profile suggests potential for targeted therapeutic applications.
The mechanism underlying the antibacterial activity of this compound appears to involve disruption of bacterial cell membranes. Studies indicate that the compound may form pores in bacterial membranes, leading to cell lysis. This action is particularly effective in Gram-positive bacteria due to their simpler cell wall structure compared to Gram-negative bacteria .
Toxicity Profile
The toxicity of this compound has been evaluated in various settings. According to the Environmental Protection Agency (EPA), the compound exhibits low toxicity levels, with no significant adverse effects observed at environmentally relevant concentrations . However, further studies are necessary to fully understand its long-term effects on human health and the environment.
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Settings
In a clinical study assessing the efficacy of various essential oils containing p-cymene, researchers found that formulations with this compound showed enhanced antibacterial properties against skin pathogens. The study highlighted its potential use in topical antiseptic formulations .
Case Study 2: Synergistic Effects with Other Compounds
Another investigation explored the synergistic effects of combining this compound with other antimicrobial agents. The results indicated that when used alongside certain antibiotics, the compound could enhance their efficacy, particularly against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most reliable for confirming the structure of 4-Ethyl-2-methyl-1-(propan-2-yl)benzene?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for assigning substituent positions. For example, the isopropyl group (propan-2-yl) shows distinct splitting patterns in ¹H NMR due to its branching, while ethyl and methyl groups exhibit characteristic chemical shifts .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., absence of carbonyl or hydroxyl groups) and confirms aromatic C-H stretching (~3000 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₂H₁₈) by matching the exact mass (162.14 g/mol). Fragmentation patterns help confirm substituent arrangement .
Q. How can researchers optimize purification methods for this compound after synthesis?
- Methodological Answer :
- Distillation : Fractional distillation under reduced pressure minimizes thermal decomposition of the aromatic core.
- Chromatography : Column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) isolates the compound from byproducts like isomers or unreacted precursors .
- Recrystallization : Use solvents like ethanol or acetone to achieve high-purity crystals, verified by melting point analysis (compare to literature values) .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Directing Group Selection : The ethyl and methyl groups are weakly activating but sterically bulky. Use meta-directing catalysts (e.g., FeCl₃) to bypass ortho/para positions blocked by substituents .
- Temperature Control : Lower reaction temperatures (0–25°C) reduce kinetic competition, favoring less sterically hindered pathways .
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by calculating electron density maps and steric bulk effects .
Q. How can contradictions in reactivity data for this compound derivatives be resolved?
- Methodological Answer :
- Cross-Validation : Replicate experiments under standardized conditions (solvent, catalyst, temperature) to isolate variables. For example, inconsistent nitration yields may arise from trace moisture affecting acid catalysts .
- Isotopic Labeling : Use deuterated analogs to track reaction pathways and identify intermediate species via MS or NMR .
- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem, crystallographic databases) to identify trends in substituent effects .
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solubility parameters in solvents like DMSO or water, validated against experimental partition coefficients (logP) .
- Quantum Mechanical Calculations : Predict UV-Vis absorption spectra using time-dependent DFT (TD-DFT) to guide photochemical studies .
- Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for isomerization pathways to assess kinetic vs. thermodynamic product dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
